molecular formula C11H8FNO2S B1438996 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1027513-59-2

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1438996
M. Wt: 237.25 g/mol
InChI Key: HBTVWEQIDYVHMD-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position. Additionally, there is a methyl group at the 4-position of the thiazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the substituents. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The fluorophenyl and carboxylic acid groups would contribute to the polarity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The fluorophenyl group might increase the compound’s lipophilicity.


Scientific Research Applications

Fluorescence Studies for Aluminium Detection

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been studied for their potential in detecting Aluminium (Al^3+) ions. These compounds, which include variations of the thiazole chromophore, show significant UV-visible absorbance changes upon coordination with Al^3+, making them suitable for fluorescence studies in detecting Al^3+ ions, especially in biological contexts (Lambert et al., 2000).

Antimicrobial Applications

Compounds derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide have shown promising antimicrobial activity. These compounds were synthesized and tested for their antibacterial and antifungal properties, displaying significant in vitro effectiveness (Dengale et al., 2019).

Photodegradation Analysis

The photodegradation behavior of related thiazole-containing compounds has been studied, providing insights into the stability and degradation patterns of these compounds under light exposure. This research is crucial for understanding the stability and potential environmental impact of such compounds (Wu et al., 2007).

Corrosion Inhibition

Thiazole-based pyridine derivatives, which can be synthesized using compounds related to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, have been studied for their potential as corrosion inhibitors for mild steel. These studies offer insights into the protective capabilities of these compounds against corrosion, particularly in acidic environments (Chaitra et al., 2016).

Synthesis and Characterization

Various methods for synthesizing and characterizing thiazole compounds, including those related to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, have been developed. These methods are vital for producing these compounds for various research and industrial applications (Zhang et al., 2019).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug molecule, studies could be conducted to determine its efficacy, safety, and mechanism of action.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature sources are needed.


properties

IUPAC Name

2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVWEQIDYVHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

1027513-59-2
Record name 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Citations

For This Compound
1
Citations
МВ Протопопов - 2021 - imbg.org.ua
Дисертаційна робота присвячена розробці нових інгібіторів протеїнкінази СК2 з використанням методів комп’ютерного моделювання для подальшого їхнього використання …
Number of citations: 4 www.imbg.org.ua

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